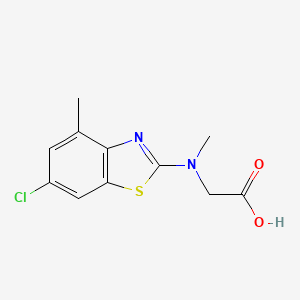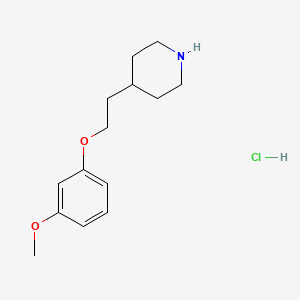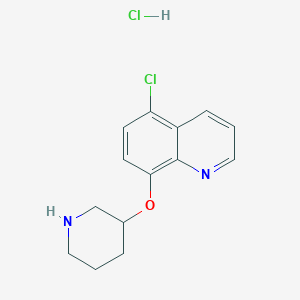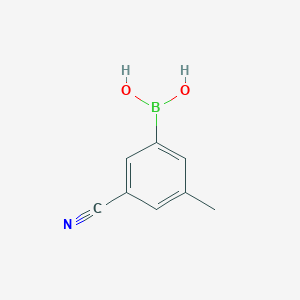
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
描述
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine, also known as CGP 39653, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. In
科学研究应用
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory. This property has made N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 a valuable tool for studying the molecular mechanisms underlying synaptic plasticity and memory formation.
作用机制
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 acts as a competitive antagonist of the NMDA receptor, binding to the glycine-binding site on the receptor and preventing the binding of endogenous glycine. This leads to a decrease in the activity of the NMDA receptor and a reduction in the influx of calcium ions into the postsynaptic neuron. This, in turn, leads to a decrease in the activation of downstream signaling pathways and a reduction in synaptic plasticity.
生化和生理效应
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating a reduction in the activity of NMDA receptors. It has also been shown to decrease the induction of LTP in the hippocampus, indicating a reduction in synaptic plasticity. In addition, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia.
实验室实验的优点和局限性
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 has several advantages as a research tool. It is a highly selective antagonist of the NMDA receptor, which means that it does not interfere with the activity of other glutamate receptors. It is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to its use. It can be difficult to obtain pure and stable samples of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653, and it can also be toxic at high concentrations. In addition, its effects on NMDA receptors can be influenced by factors such as the concentration of extracellular magnesium ions and the presence of other neuromodulators.
未来方向
There are several areas of future research that could be pursued with N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 could be used to investigate the molecular mechanisms underlying synaptic dysfunction and cognitive impairment in these conditions. Another area of interest is the development of novel NMDA receptor antagonists with improved pharmacological properties and therapeutic potential. Finally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine 39653 could be used in combination with other drugs or interventions to explore potential synergistic effects on synaptic plasticity and cognitive function.
属性
IUPAC Name |
2-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAPMCDFZOMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)
![4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426525.png)
![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)
![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)
![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)
![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)


![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)
